![molecular formula C20H16N2O4 B227206 3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid, commonly known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It is a potent and selective agonist of the serotonin receptor 5-HT2A, which plays a crucial role in regulating various physiological and behavioral functions in the human body. MIPT has gained significant attention in the scientific community due to its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
MIPT exerts its pharmacological effects by selectively activating the serotonin receptor 5-HT2A, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The activation of 5-HT2A receptors by MIPT leads to the activation of downstream signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
MIPT has been shown to induce a range of biochemical and physiological effects, including changes in neuronal activity, alterations in neurotransmitter release, and changes in gene expression. MIPT has also been shown to modulate the activity of various neurotransmitter systems, including the dopamine and glutamate systems, which are involved in the regulation of various cognitive and behavioral functions.
実験室実験の利点と制限
One of the main advantages of using MIPT in lab experiments is its high potency and selectivity for the serotonin receptor 5-HT2A, which allows for precise and specific modulation of this receptor. However, one of the main limitations of using MIPT in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on MIPT. One area of interest is the development of novel MIPT analogs with improved pharmacological properties, such as increased solubility and selectivity for the 5-HT2A receptor. Another area of interest is the investigation of the potential therapeutic applications of MIPT in the treatment of various psychiatric disorders, such as depression and anxiety. Finally, research on the mechanisms underlying the pharmacological effects of MIPT could provide valuable insights into the role of the serotonin receptor 5-HT2A in various physiological and behavioral functions.
合成法
The synthesis of MIPT involves several steps, starting with the preparation of the intermediate compound 2-(2-methyl-1H-indol-3-yl)acetic acid, which is then converted into the final product through a series of reactions. The most commonly used method for synthesizing MIPT is the one-pot synthesis, which involves the condensation of 2-(2-methyl-1H-indol-3-yl)acetic acid with ethyl oxalyl chloride in the presence of triethylamine and subsequent hydrolysis using sodium hydroxide.
科学的研究の応用
MIPT has been extensively studied for its potential applications in various scientific research areas. In neuroscience, MIPT has been used as a tool to study the role of the serotonin receptor 5-HT2A in various physiological and behavioral functions, including cognition, perception, and mood regulation. MIPT has also been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia.
特性
製品名 |
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid |
|---|---|
分子式 |
C20H16N2O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H16N2O4/c1-11-18(14-7-2-3-8-16(14)21-11)15-10-17(23)22(19(15)24)13-6-4-5-12(9-13)20(25)26/h2-9,15,21H,10H2,1H3,(H,25,26) |
InChIキー |
XPCHQJJZYQCJMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



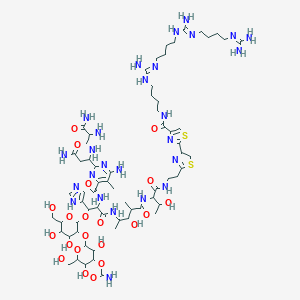
![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)
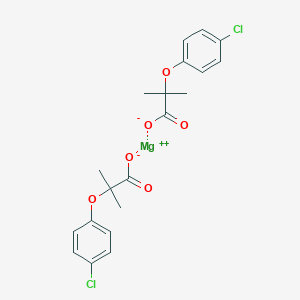
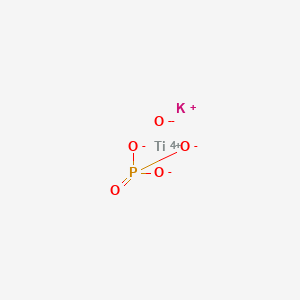
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)
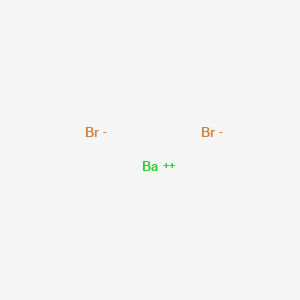
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

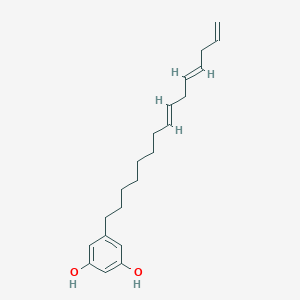
![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)
